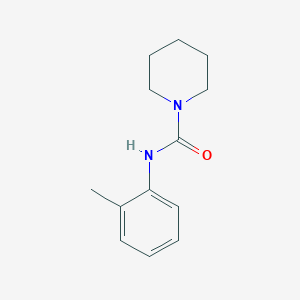
1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione is a synthetic organic compound characterized by the presence of both perchlorophenyl and perfluorophenyl groups attached to an ethane-1,2-dione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione typically involves the following steps:
Starting Materials: The synthesis begins with perchlorobenzene and perfluorobenzene as the primary starting materials.
Formation of Intermediates: These starting materials undergo a series of reactions, including halogenation and coupling reactions, to form intermediate compounds.
Final Coupling Reaction: The intermediates are then subjected to a coupling reaction under controlled conditions, often involving catalysts such as palladium or nickel, to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione group into alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1-(perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes.
Comparación Con Compuestos Similares
- 1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione
- 1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-diol
- 1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-diamine
Uniqueness: this compound stands out due to its unique combination of perchlorophenyl and perfluorophenyl groups, which impart distinct chemical properties. These properties make it particularly valuable in applications requiring high stability, resistance to degradation, and specific reactivity.
Propiedades
Fórmula molecular |
C14Cl5F5O2 |
|---|---|
Peso molecular |
472.4 g/mol |
Nombre IUPAC |
1-(2,3,4,5,6-pentachlorophenyl)-2-(2,3,4,5,6-pentafluorophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14Cl5F5O2/c15-3-1(4(16)6(18)7(19)5(3)17)13(25)14(26)2-8(20)10(22)12(24)11(23)9(2)21 |
Clave InChI |
LPUHARRFIWFXIH-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)C(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



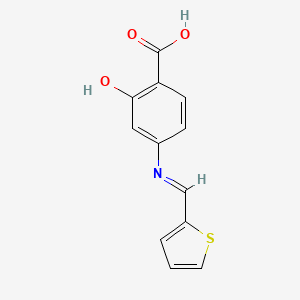
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B11952831.png)
![(1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11952833.png)
stannane](/img/structure/B11952834.png)
![2-Acetyl-5-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate](/img/structure/B11952841.png)
![Ethyl 2-amino-6-[2-(2-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952843.png)
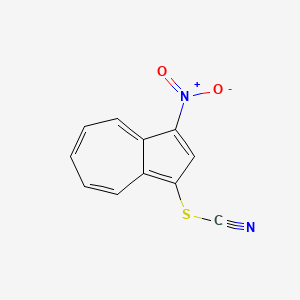
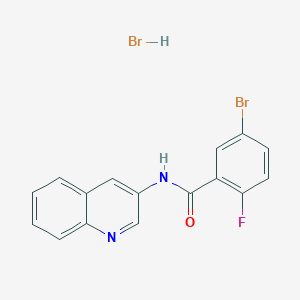
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-ylurea](/img/structure/B11952859.png)

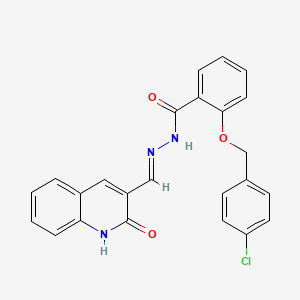
![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11952900.png)
